tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate
Description
Properties
Molecular Formula |
C12H22N2O7 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
DPPAJEDRWNXXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCO1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Morpholin-2-ylmethyl Amine Intermediate
A common approach to obtain the morpholin-2-ylmethyl amine involves reduction of a morpholin-3-one derivative or direct amination:
- Reduction of morpholin-3-one derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature over 16 hours yields the morpholin-2-ylmethyl amine with high conversion and 95% yield. Work-up involves quenching with Rochelle salt solution, filtration, extraction with ethyl acetate, drying, and concentration under reduced pressure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Morpholin-3-one + LiAlH4 in THF, 0 °C to RT, 16 h | Morpholin-2-ylmethyl amine, 95% yield |
Protection with tert-Butyl Carbamate (Boc) Group
The free amine is then protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) to form the tert-butyl carbamate:
- This reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, in the presence of a base like triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge acid byproducts.
- The reaction is often carried out at 0 °C to room temperature, sometimes with extended reflux (up to 72–96 hours) for complete conversion, especially for sterically hindered amines.
- Purification is performed by flash column chromatography or recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Protection | Amine + (Boc)2O + base (e.g., DIPEA), THF or DCM, RT to reflux, 72–96 h | tert-Butyl (morpholin-2-ylmethyl)carbamate |
Formation of Oxalate Salt
- The carbamate is converted to its oxalate salt by reaction with oxalic acid in a suitable solvent.
- Salt formation improves compound stability, crystallinity, and handling.
- The reaction is typically conducted by dissolving the carbamate in an organic solvent and adding oxalic acid under controlled temperature (0 to 10 °C), followed by filtration and drying.
Representative Experimental Procedure
| Step | Procedure Description |
|---|---|
| 1 | Dissolve morpholin-3-one derivative in THF, cool to 0 °C, add LiAlH4 slowly, stir 16 h at room temperature. |
| 2 | Quench reaction with Rochelle salt solution, filter, extract organic layer with ethyl acetate, dry, concentrate. |
| 3 | Dissolve amine in dry dichloromethane, add triethylamine and di-tert-butyl dicarbonate at 0 °C, stir 12–96 h. |
| 4 | Purify carbamate by flash chromatography or recrystallization. |
| 5 | Dissolve carbamate in organic solvent, add oxalic acid at 0–10 °C, stir, filter precipitated oxalate salt. |
Reaction Optimization and Yields
- Use of neutral forms of reagents rather than salts improves reaction yields and reduces viscosity issues in the reaction mixture, facilitating stirring and scalability.
- Reaction times for Boc protection vary from 12 hours to several days depending on substrate sterics and solvent choice.
- Oxalate salt formation is straightforward, typically yielding >90% pure crystalline product.
- Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.
Data Table Summarizing Key Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction to amine | LiAlH4 in THF | 0 to RT | 16 h | 95 | Quench with Rochelle salt, extraction |
| Boc protection | (Boc)2O + base (DIPEA or Et3N) | 0 to reflux | 12–96 h | 80–96 | Solvent: DCM or THF, purification by FCC |
| Oxalate salt formation | Oxalic acid in organic solvent | 0 to 10 | 1–3 h | >90 | Filtration of precipitate |
Mechanistic Insights and Literature Context
- The Boc protection proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate, releasing CO2 and tert-butanol.
- Oxalate salt formation involves protonation of the carbamate nitrogen and crystallization with oxalate dianion.
- Related carbamate syntheses often employ Curtius rearrangement or activated carbonate intermediates, but direct Boc protection is preferred for simplicity and mild conditions.
- Base-mediated intramolecular decarboxylative methods for carbamate formation exist but are less relevant for this specific compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Hydroxymethyl Substitution : The presence of a hydroxymethyl group (e.g., in (S)-4-Boc-(3-hydroxymethyl)morpholine) enhances hydrophilicity, impacting solubility and metabolic stability .
- Methyl Modification : tert-Butyl methyl(morpholin-2-ylmethyl)carbamate’s methyl group introduces steric hindrance, which may limit enzyme interactions compared to the parent compound .
Biological Activity
tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating it is a derivative of morpholine with a tert-butyl group and an oxalate moiety. The presence of these functional groups contributes to its stability and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to active sites and blocking substrate access, which can lead to various biochemical effects. This inhibition can affect metabolic pathways, including those involved in drug metabolism and neurotransmitter regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially acting against various bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to pain and inflammation.
Case Studies
- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry examined the inhibition of acetylcholinesterase by various carbamate derivatives, including this compound. Results indicated a significant inhibitory effect, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of morpholine-based carbamates. The findings revealed that this compound exhibited activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| tert-Butyl (3-morpholin-3-ylmethyl)carbamate | 1257850-88-6 | Moderate enzyme inhibition | Different morpholine position |
| Benzyl (S)-(morpholin-2-ylmethyl)carbamate oxalate | 1257850-83-1 | High receptor affinity | Benzyl group enhances lipophilicity |
| tert-butyl ((3R,4R)-4-amino-tetrahydro-pyran-3-yl)carbamate | 1240390-36-6 | Potential anti-inflammatory effects | Distinct ring structure |
This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.
Applications in Drug Design
The stability and reactivity of this compound make it an attractive candidate for drug design. Its ability to function as a peptide bond surrogate allows for the development of novel therapeutic agents with enhanced efficacy and reduced side effects . Additionally, its interactions with enzymes and receptors can be exploited to create targeted therapies for various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
